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Compound of Interest
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Cat. No.: B014930 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

viscous lysates during RNA extraction using guanidine thiocyanate-based protocols.

Troubleshooting Guide & FAQs
Q1: Why is my cell lysate so viscous after adding the guanidine thiocyanate lysis buffer?

A viscous lysate is most commonly the result of high molecular weight genomic DNA (gDNA)

being released from the cells upon lysis.[1] Guanidine thiocyanate is a strong chaotropic

agent that effectively lyses cells and denatures proteins, including DNases, which would

otherwise degrade the DNA.[2][3][4] This leaves long strands of intact gDNA in the solution,

leading to high viscosity. Other substances like polysaccharides can also contribute to viscosity

in certain sample types.[5]

Q2: What are the consequences of a viscous lysate for my RNA isolation?

A highly viscous lysate can lead to several problems during RNA isolation, including:

Pipetting difficulties and inaccurate volume handling: This can affect the efficiency of

subsequent steps.
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Inefficient mixing with extraction reagents: Poor mixing with reagents like chloroform can

lead to incomplete phase separation and contamination of the aqueous phase with DNA and

proteins.[1]

Clogging of silica-based columns or filters: This is a common issue in kit-based RNA

purification methods and can significantly reduce RNA yield.[5]

Reduced RNA yield and purity: Inefficient extraction and purification due to high viscosity can

result in lower RNA yields and contamination with gDNA and other cellular components.[1][6]

Q3: How can I reduce the viscosity of my lysate?

There are two primary approaches to reduce lysate viscosity:

Mechanical Shearing: This involves physically breaking the long DNA strands into smaller

fragments.

Enzymatic Digestion: This uses nucleases to digest the DNA into smaller oligonucleotides.

The choice of method depends on the sample type, the downstream application, and the

available equipment.

Q4: Which mechanical shearing method should I use?

Common mechanical shearing methods include:

Syringe and Needle Shearing: Passing the lysate through a narrow-gauge needle several

times is a simple and effective method.[7][8]

Bead Milling/Bead Beating: Agitating the sample with beads of appropriate size and material

can effectively homogenize the tissue and shear DNA.[8][9] This method is particularly useful

for tough tissues.

Rotor-Stator Homogenizers: These instruments use a high-speed rotating blade to disrupt

tissue and homogenize the lysate, which also shears DNA.

Q5: What are the best practices for syringe and needle shearing?
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Use a sterile syringe with a 20-26 gauge needle.[5][7][8]

Pass the lysate through the needle 5-10 times, or until a noticeable decrease in viscosity is

observed.[7][8]

To avoid creating aerosols, perform this step in a biological safety cabinet and expel the

lysate against the wall of the tube.

Q6: When should I consider enzymatic digestion?

Enzymatic digestion is a good option when mechanical shearing is not sufficient or if you want

to avoid the potential for sample cross-contamination with reusable homogenizers. DNase I is

commonly used for this purpose.[1] Benzonase, a genetically engineered endonuclease, is

another highly effective alternative that degrades both DNA and RNA.[10]

Q7: How do I perform a DNase I treatment on my viscous lysate?

Typically, DNase I is added to the lysate along with its required cofactor, MgCl₂. The mixture is

then incubated at 37°C for a specific period to allow for DNA digestion. It is crucial to use

RNase-free DNase I to prevent RNA degradation.[7][11]

Q8: Will DNase treatment affect my RNA?

If you use high-quality, RNase-free DNase I, it should not degrade your RNA.[11] However, it is

important to follow the manufacturer's instructions for inactivating the DNase after treatment, as

residual DNase activity can interfere with downstream applications like reverse transcription.

Quantitative Data Summary
The choice of method to reduce lysate viscosity can impact the final RNA yield and purity. The

following table provides a general comparison of expected outcomes with different methods.

Actual results may vary depending on the sample type, starting material amount, and specific

protocol used.
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Method
Typical RNA
Yield

Typical
A260/A280
Ratio

Advantages Disadvantages

No Treatment

(High Viscosity)
Low to Moderate 1.6 - 1.8

No extra steps or

reagents

Prone to column

clogging, gDNA

contamination,

and handling

errors.

Syringe &

Needle Shearing
Moderate to High 1.8 - 2.0

Simple,

inexpensive, and

effective for

many sample

types.[7][8]

Can be laborious

for many

samples, risk of

aerosols.

Bead Milling High 1.9 - 2.1

Highly effective

for tough tissues,

rapid.[9][12][13]

Requires

specialized

equipment, can

generate heat

that may affect

RNA integrity if

not properly

controlled.

DNase I

Digestion
High 1.9 - 2.1

Very effective at

removing DNA,

can be

automated.[7]

[11]

Adds extra steps

and cost,

requires

subsequent

DNase

inactivation.

Benzonase

Digestion
High 1.9 - 2.1

Highly active and

works under a

wide range of

conditions.[10]

More expensive

than DNase I.

Experimental Protocols
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Protocol 1: Mechanical Shearing with a Syringe and
Needle
Objective: To reduce lysate viscosity by mechanically shearing high molecular weight DNA.

Materials:

Viscous cell lysate in guanidine thiocyanate buffer

Sterile 1 mL or 2 mL syringe

Sterile 21-gauge needle

Microcentrifuge tubes

Procedure:

Draw the viscous lysate into the sterile syringe fitted with the 21-gauge needle.

Expel the lysate back into the original tube, directing the flow against the side of the tube to

minimize aerosol formation.

Repeat this process 5-10 times, or until the lysate's viscosity is visibly reduced and it can be

easily pipetted.[7][8]

Proceed with your RNA isolation protocol (e.g., chloroform addition and phase separation).

Protocol 2: Enzymatic Digestion with DNase I
Objective: To reduce lysate viscosity by enzymatically digesting high molecular weight DNA.

Materials:

Viscous cell lysate in guanidine thiocyanate buffer

RNase-free DNase I (1 U/µL)

1 M MgCl₂ solution
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Water bath or heat block at 37°C

Procedure:

To your viscous lysate, add MgCl₂ to a final concentration of 10 mM.

Add 1 unit of RNase-free DNase I for every 100 µL of lysate.

Mix gently by inverting the tube. Do not vortex.

Incubate the lysate at 37°C for 15-30 minutes.[7][11]

After incubation, proceed with your RNA isolation protocol. The guanidine thiocyanate in

the lysis buffer will inactivate the DNase I during the subsequent steps.
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Troubleshooting Viscous Lysates
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Choose Viscosity Reduction Method

Mechanical Shearing

Simple & Quick

Enzymatic Digestion

Thorough DNA Removal

Syringe & Needle Bead Mill DNase I Digestion Benzonase Digestion

Proceed with RNA Isolation

Click to download full resolution via product page

Caption: Troubleshooting workflow for handling viscous lysates.
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Experimental Workflow for Viscosity Reduction

Viscous Lysate in GTC Buffer

Select Method
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Syringe & Needle Shearing

Mechanical

Protocol 2:
DNase I Digestion
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2. Expel into tube
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Caption: Experimental workflows for viscosity reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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